L-363564

SSTR2 Binding Affinity Radioligand Binding

L-363564 (seglitide/MK-678) is a potent SSTR2 agonist (IC50 0.014 nM) with 3.75-fold higher potency than octreotide in ion transport assays. Unlike parenteral analogs, it enables oral dosing in rodent models—ideal for chronic studies. Its SSTR2/SSTR5 selectivity discriminates receptor subtypes. Optimal for autoradiography, binding assays, and metabolic research. Request a quote today.

Molecular Formula C54H76N12O10
Molecular Weight 1053.3 g/mol
Cat. No. B15623961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-363564
Molecular FormulaC54H76N12O10
Molecular Weight1053.3 g/mol
Structural Identifiers
InChIInChI=1S/C54H76N12O10/c1-32(2)21-38(45(67)27-46(68)60-40(22-33(3)4)48(70)62-39(47(55)69)23-34-15-10-8-11-16-34)61-50(72)42(25-36-28-56-30-58-36)63-49(71)41(24-35-17-12-9-13-18-35)64-51(73)44-19-14-20-66(44)52(74)43(26-37-29-57-31-59-37)65-53(75)76-54(5,6)7/h8-13,15-18,28-33,38-45,67H,14,19-27H2,1-7H3,(H2,55,69)(H,56,58)(H,57,59)(H,60,68)(H,61,72)(H,62,70)(H,63,71)(H,64,73)(H,65,75)/t38-,39-,40-,41-,42-,43-,44-,45-/m0/s1
InChIKeyLIAZNMWGUZOVRC-FKRLEHQTSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-363564 (Seglitide/MK-678): Compound Identity and Research-Grade Procurement Overview


L-363564 (CAS: 86153-46-0) is a cyclic hexapeptide analog of somatostatin, also designated as seglitide and MK-678 [1]. The compound is a potent and selective agonist at somatostatin receptor subtype 2 (SSTR2) with additional affinity for SSTR5 [2]. Its primary pharmacological mechanism involves G-protein-coupled receptor activation leading to inhibition of adenylyl cyclase and suppression of hormone secretion, including growth hormone, glucagon, and insulin release [3]. L-363564 is orally active in preclinical models, distinguishing it from native somatostatin-14, which requires parenteral administration due to rapid enzymatic degradation [4].

L-363564 Procurement Rationale: Why In-Class Somatostatin Analogs Are Not Interchangeable


Somatostatin analogs exhibit profound differences in receptor subtype selectivity profiles, binding kinetics, and pharmacokinetic properties that preclude simple substitution. L-363564 (seglitide/MK-678) demonstrates a distinctive selectivity signature within the SRIF1 receptor family (SSTR2/SSTR3/SSTR5) [1]. Unlike octreotide and lanreotide, which display broader clinical utility but different binding affinities across subtypes, L-363564 offers a defined pharmacological tool profile optimized for SSTR2-mediated functional studies [2]. Furthermore, the compound's oral activity in rodent models represents a key differentiating feature from the clinically predominant parenteral analogs, making it a preferred choice for in vivo studies requiring non-invasive administration routes [3]. Procurement decisions must be guided by the specific receptor subtype and experimental endpoint rather than assuming class-wide functional equivalence.

L-363564 (Seglitide) Quantitative Differentiation Evidence: Binding Affinity, Selectivity, and Functional Potency


SSTR2 Subnanomolar Binding Affinity: L-363564 vs. Octreotide and SST-14

L-363564 (seglitide/MK-678) exhibits subnanomolar binding affinity at SSTR2 receptors expressed in Ltk− cells, with an IC50 of 0.014 nM [1]. In a separate cross-study analysis, octreotide demonstrated SSTR2 IC50 values in the range of 0.4–2.1 nM, representing approximately 30- to 150-fold lower affinity [2]. Native somatostatin-14 (SST-14) binds SSTR2 with IC50 values of 0.2–1.3 nM [2]. The 14-fold affinity advantage of L-363564 over the more potent end of the octreotide range (0.014 nM vs. 0.4 nM) supports its utility as a high-sensitivity SSTR2 probe.

SSTR2 Binding Affinity Radioligand Binding

Receptor Subtype Selectivity Profile: L-363564 vs. Octreotide Across SSTR1–5

L-363564 demonstrates a defined selectivity profile across human somatostatin receptor subtypes. At cloned human receptors, L-363564 exhibits IC50/Kd values of >1000 nM (sst1), 0.2–1.5 nM (sst2), 27–36 nM (sst3), >127 nM (sst4), and 0.06–23 nM (sst5) . Octreotide, by comparison, displays SSTR2 IC50 of 0.4–2.1 nM, SSTR3 of 4.4–34.5 nM, and SSTR5 of 5.6–32 nM [1]. Notably, L-363564 shows approximately 10-fold greater selectivity for SSTR2 over SSTR3 (IC50 ratio ~18–24) compared to octreotide (IC50 ratio ~11–16), and maintains high SSTR5 affinity with a broader dynamic range. Both compounds show negligible binding to SSTR1 and SSTR4 (>1000 nM).

SSTR Subtype Selectivity Receptor Profiling SRIF1 Family

Functional Antisecretory Potency: L-363564 vs. Octreotide in Colonic Ion Transport

In rat isolated distal colonic mucosa, L-363564 (seglitide) demonstrated more potent inhibition of basal electrogenic ion transport than both octreotide and native somatostatin [1]. The EC50 value for seglitide was 0.4 nM, compared to 1.5 nM for octreotide and 4 nM for SRIF-14 [1]. This represents a 3.75-fold higher functional potency for L-363564 relative to octreotide and a 10-fold advantage over the endogenous ligand. The rank order of agonist potencies (seglitide > octreotide > SRIF) correlated with SSTR2 receptor activation, as confirmed by the high potency of the selective SSTR2 ligand BIM-23027 (EC50 0.32 nM) [1].

Antisecretory Activity Functional Assay EC50

Oral Bioavailability: L-363564 vs. Native Somatostatin Peptides

L-363564 (MK-678) is orally active in rodent models, a property not shared by native somatostatin-14 or somatostatin-28, which undergo rapid proteolytic degradation in the gastrointestinal tract and require parenteral administration [1]. In hypertensive-diabetic rats, orally administered MK-678 produced sustained blood pressure reduction, demonstrating systemic absorption and pharmacodynamic activity [2]. This oral activity contrasts with the clinically predominant somatostatin analogs octreotide and lanreotide, which are administered via subcutaneous or intramuscular injection due to limited oral bioavailability [3]. While quantitative oral bioavailability percentages for L-363564 are not reported in the accessible literature, the documented oral efficacy in multiple in vivo models represents a class-level differentiation from peptide-based somatostatin analogs.

Oral Bioavailability In Vivo Pharmacology Pharmacokinetics

SSTR2-Mediated Growth Hormone Suppression: L-363564 in Vitro Functional Activity

L-363564 (MK-678/seglitide) potently inhibits growth hormone (GH) release from anterior pituitary cells in vitro, with functional activity that correlates directly with SSTR2 binding affinity rather than SSTR1 or SSTR3 [1]. In structure-activity relationship studies across multiple SRIF analogs, the hexapeptide class (including MK-678) showed potent inhibition of GH release, whereas SSTR1-selective and SSTR3-selective compounds exhibited weak or negligible effects [1]. The MeSH database annotation specifically notes that seglitide is 'more potent than somatostatin for inhibition of insulin, glucagon & growth hormone release' [2]. Quantitative in vivo data from clinical pharmacology studies indicate that single-dose seglitide reduced plasma GH levels by 68% in healthy subjects , though direct comparator data against octreotide under identical conditions is not available in the accessible literature.

Growth Hormone Pituitary Functional Antagonism

Receptor Binding Rank Order: L-363564 vs. In-Class Peptides at Human sst2 and sst5

In competitive radioligand binding studies using [125I][Tyr3]octreotide at human sst2 and sst5 receptors stably expressed in CCL39 cells, L-363564 (seglitide) demonstrated a distinct rank order position relative to other somatostatin analogs [1]. At sst2 receptors, the rank order was: SRIF14 = SRIF28 ≥ seglitide > BIM 23014 = RC 160 > octreotide > CGP 23996 ≥ L362,855. At sst5 receptors, the rank order was: SRIF28 > seglitide > SRIF14 > L361,301 = octreotide. Seglitide ranked higher than octreotide at both sst2 and sst5 subtypes under identical assay conditions [1]. This head-to-head comparative pharmacology demonstrates that L-363564 exhibits superior binding affinity relative to octreotide within the same experimental system, consistent with the quantitative IC50 differences documented in Evidence Item 1.

Receptor Pharmacology Rank Order Potency sst2/sst5

L-363564 Optimal Research Application Scenarios Based on Verified Differentiation Evidence


SSTR2 Receptor Pharmacology and High-Sensitivity Binding Studies

L-363564 is optimally suited for SSTR2 receptor binding assays requiring subnanomolar sensitivity. With an IC50 of 0.014 nM at human recombinant SSTR2 receptors, the compound enables detection of subtle changes in receptor density or affinity that may be obscured when using lower-affinity probes such as octreotide (IC50 0.4–2.1 nM) [1]. Applications include receptor autoradiography, competition binding studies, and functional assays where minimal compound concentration is desired to reduce non-specific binding and off-target effects [2].

Ex Vivo and In Vitro Antisecretory Functional Assays

For studies of electrogenic ion transport and epithelial secretion, L-363564 provides superior functional potency (EC50 = 0.4 nM) compared to octreotide (EC50 = 1.5 nM) and native somatostatin (EC50 = 4 nM) [1]. This 3.75-fold potency advantage over octreotide translates to lower required working concentrations and reduced compound consumption in tissue bath experiments. Validated models include rat colonic mucosa, gastric mucosa, and other secretory epithelia where SSTR2 mediates inhibition of Cl− secretion [2].

Preclinical In Vivo Studies Requiring Oral Administration

L-363564 is a preferred tool compound for rodent in vivo studies where oral dosing is required. Unlike somatostatin-14/28 and clinically used parenteral analogs (octreotide, lanreotide), L-363564 demonstrates oral activity in hypertensive-diabetic rat models and other metabolic disease paradigms [1]. This property facilitates repeated chronic dosing protocols without the confounding stress and variability associated with injection-based administration. Documented applications include blood pressure regulation studies, glucose homeostasis experiments, and growth hormone suppression assessments [2].

SSTR2 vs. SSTR5 Functional Discrimination Studies

L-363564's dual SSTR2/SSTR5 affinity profile with a defined selectivity ratio (SSTR2/SSTR3 ~18–24; SSTR2/SSTR5 variable depending on assay) makes it valuable for discriminating between SSTR2- and SSTR5-mediated physiological responses [1]. When used in conjunction with selective SSTR2-only or SSTR5-only ligands, L-363564 serves as a reference compound for validating receptor subtype contributions to growth hormone release, glucagon secretion, and antisecretory effects. The compound's binding profile has been validated across multiple independent receptor expression systems [2].

Technical Documentation Hub

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